molecular formula C13H19N3O B2801010 N-(2-Aminophenyl)-2-piperidin-1-ylacetamide CAS No. 35204-16-1

N-(2-Aminophenyl)-2-piperidin-1-ylacetamide

Cat. No. B2801010
CAS RN: 35204-16-1
M. Wt: 233.315
InChI Key: CPZGOYVUHDGADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-Aminophenyl)-2-piperidin-1-ylacetamide” is a chemical compound with the molecular formula C11H16N2 . It is also known as N-(2-Aminophenyl)piperidine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by the condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene, using dry DCM as solvent lutidine and TBTU as coupling agent at room temperature . Another method for synthesizing secondary amides utilized easily accessible N-(2-aminophenyl)benzamide and phenyl isocyanate .


Molecular Structure Analysis

The molecular structure of “N-(2-Aminophenyl)-2-piperidin-1-ylacetamide” can be viewed using Java or Javascript . The structure was confirmed by X-ray diffraction (XRD) studies .

Scientific Research Applications

Enzyme Inhibition

A series of N-aryl/aralkyl substituted derivatives of N-(2-Aminophenyl)-2-piperidin-1-ylacetamide were synthesized and evaluated for their inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). These derivatives showed promising activity, indicating their potential in the development of treatments for conditions associated with enzyme dysfunction, such as Alzheimer's disease and inflammatory disorders (Khalid et al., 2014).

Anticonvulsant Activity

In the quest for new anticonvulsants, N-substituted 1,2,3,4-tetrahydroisoquinolines, structurally related to N-(2-Aminophenyl)-2-piperidin-1-ylacetamide, were synthesized. One derivative demonstrated high potency comparable to talampanel, a noncompetitive AMPA receptor modulator, indicating the potential of these compounds as novel anticonvulsant agents (Gitto et al., 2006).

Anti-inflammatory and Anti-nociceptive Agents

Compounds with the N-(2-Aminophenyl)-2-piperidin-1-ylacetamide framework have been synthesized and evaluated for their anti-inflammatory and anti-nociceptive activities. Certain derivatives showed significant activity in models of inflammation and pain, highlighting their potential as leads for the development of new therapeutic agents (Upmanyu et al., 2011).

Antibacterial Study

Derivatives of N-(2-Aminophenyl)-2-piperidin-1-ylacetamide have been explored for their antibacterial properties. A study synthesized N-substituted derivatives and evaluated their activity against Gram-negative and Gram-positive bacteria, finding moderate to significant antibacterial activity, which could lead to new antibacterial agents (Khalid et al., 2016).

Antitumor Evaluation

New N-substituted-2-amino-1,3,4-thiadiazoles, closely related to the structure of N-(2-Aminophenyl)-2-piperidin-1-ylacetamide, were synthesized and assessed for their antitumor properties. Some of these compounds demonstrated promising antitumor activities, offering potential pathways for cancer treatment development (Hamama et al., 2013).

properties

IUPAC Name

N-(2-aminophenyl)-2-piperidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-11-6-2-3-7-12(11)15-13(17)10-16-8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-10,14H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZGOYVUHDGADL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)NC2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminophenyl)-2-(piperidin-1-yl)acetamide

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